Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Overview
Description
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride is a bicyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its conformationally restricted structure, which makes it a valuable scaffold for the design of biologically active molecules. Its unique structure allows for enhanced potency and selectivity towards biological targets compared to more flexible counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (85-90°C) for extended periods (16 hours) to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the ring structures or reduce functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as sodium ethoxide (NaOEt) and lithium hydroxide (LiOH) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride involves its interaction with specific molecular targets. The conformationally restricted structure allows for precise binding to biological macromolecules, enhancing its potency and selectivity. The compound can modulate the activity of neurotransmitter receptors, enzymes, and other proteins involved in critical biological pathways .
Comparison with Similar Compounds
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride is unique due to its bicyclic structure and conformational restriction. Similar compounds include:
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: Another conformationally restricted GABA analogue.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine-based scaffold and are used in various chemical and biological applications.
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine: A related compound with applications in medicinal chemistry.
Properties
IUPAC Name |
1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKKSYVVJYUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120641-01-2 | |
Record name | octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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